Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 612077-14-2
Cat. No.: VC16126333
Molecular Formula: C23H19FN2O3S2
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612077-14-2 |
|---|---|
| Molecular Formula | C23H19FN2O3S2 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | methyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C23H19FN2O3S2/c1-13-19(22(28)29-2)20(15-6-10-17(30-3)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+ |
| Standard InChI Key | NJTSAJPGSSKIGC-LDADJPATSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Introduction
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolo-pyrimidine structure. This compound is characterized by its diverse functional groups, including a fluorobenzylidene moiety and a methylthio-substituted phenyl group. The molecular formula of this compound is not explicitly provided in the search results, but it is known to have a molecular weight of approximately 458.52 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require careful selection of reagents and conditions to achieve the desired product.
Biological Activity
Compounds with thiazolo-pyrimidine structures have been explored for their potential biological activities, including anti-inflammatory and anticancer properties. These derivatives are investigated as inhibitors of enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1). The unique combination of substituents in methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may enhance its efficacy against specific biological targets.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a related compound that also belongs to the thiazolo[3,2-a]pyrimidine class. Both compounds share similar structural features and potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Not specified | Approximately 458.52 g/mol | Anti-inflammatory, anticancer |
| Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C24H20ClFN2O3S2 | Not specified | Antiviral, anticancer, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume